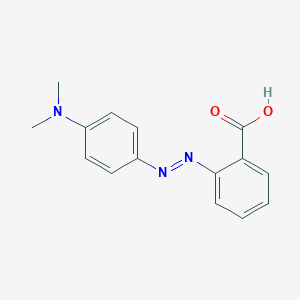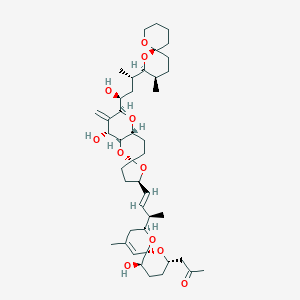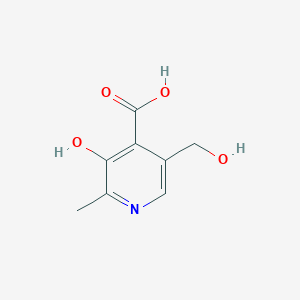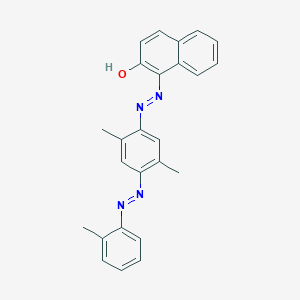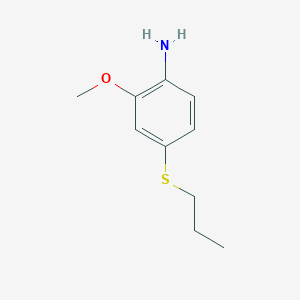
2-Methoxy-4-(propylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(propylthio)aniline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as OPA or OPAT, and it is a derivative of 4-amino-2-methoxyphenol. The chemical structure of OPA consists of a methoxy group, an aniline group, and a propylthio group, which makes it a unique compound with specific properties.
Wirkmechanismus
The mechanism of action of OPA is not fully understood. However, it has been reported that OPA and its derivatives interact with biological molecules such as proteins and nucleic acids. OPA has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been reported that OPA can induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
OPA and its derivatives have been shown to have various biochemical and physiological effects. OPA derivatives have been reported to have antitumor, antifungal, and antibacterial activities. They have also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. OPA has been reported to induce apoptosis in cancer cells. However, the exact mechanism of action of OPA and its derivatives is still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OPA in lab experiments are its high yield of synthesis, its purity, and its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. The limitations of using OPA in lab experiments are its toxicity and the lack of knowledge about its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of OPA and its derivatives. One future direction is to study the mechanism of action of OPA and its derivatives in more detail. Another future direction is to explore the potential applications of OPA and its derivatives in the development of new drugs for the treatment of various diseases. Furthermore, the use of OPA and its derivatives as labeling agents for proteins and peptides in biotechnology can be explored further.
Synthesemethoden
The synthesis of OPA involves the reaction of 4-amino-2-methoxyphenol with propyl mercaptan in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of OPA is high. The purity of the synthesized OPA can be increased by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
OPA has been extensively studied for its potential applications in various fields such as analytical chemistry, pharmaceuticals, and biotechnology. OPA is used as a reagent for the determination of primary and secondary amines in various samples. It is also used as a fluorescent probe for the detection of amino acids and peptides. In the pharmaceutical industry, OPA is used as a precursor for the synthesis of various drugs. It has been reported that OPA derivatives have antitumor, antifungal, and antibacterial activities. OPA has also been used as a labeling agent for proteins and peptides in biotechnology.
Eigenschaften
CAS-Nummer |
132992-52-0 |
|---|---|
Produktname |
2-Methoxy-4-(propylthio)aniline |
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.3 g/mol |
IUPAC-Name |
2-methoxy-4-propylsulfanylaniline |
InChI |
InChI=1S/C10H15NOS/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6,11H2,1-2H3 |
InChI-Schlüssel |
FXLMUHKKWITZMZ-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
Kanonische SMILES |
CCCSC1=CC(=C(C=C1)N)OC |
Synonyme |
4-propylthio-2-anisidine 4-propylthio-o-anisidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



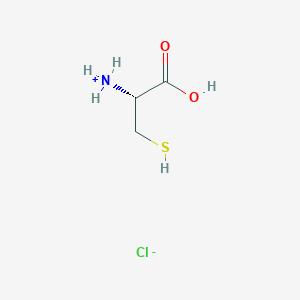
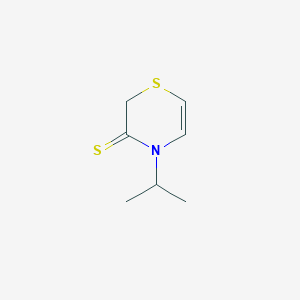
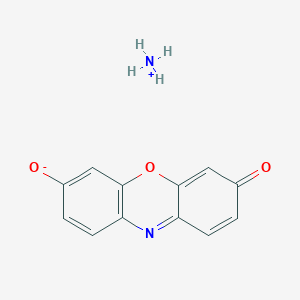
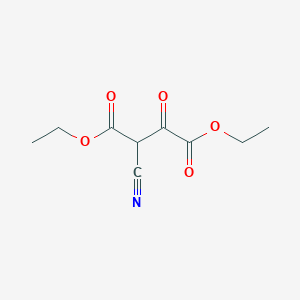
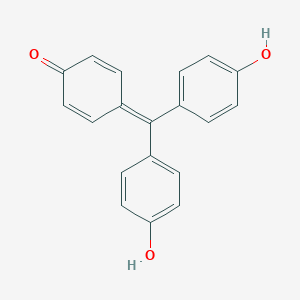
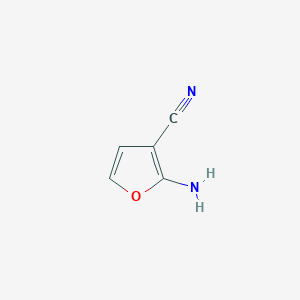
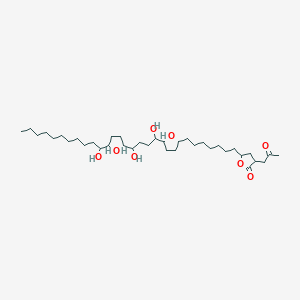
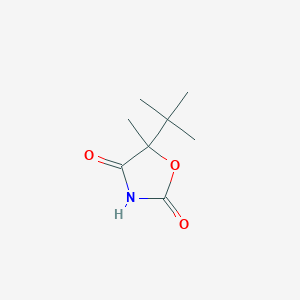
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
